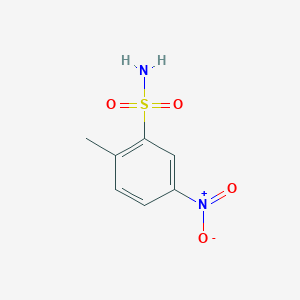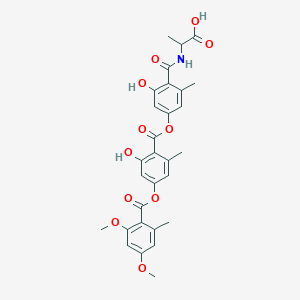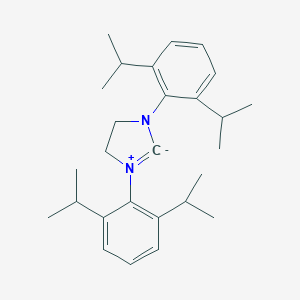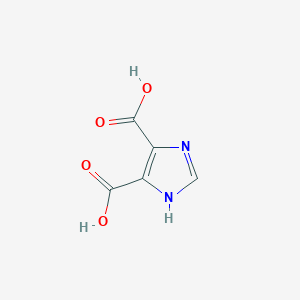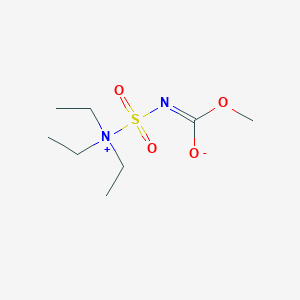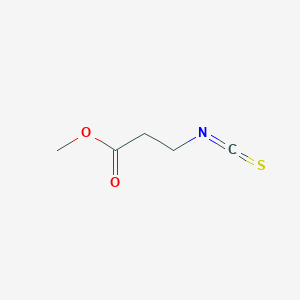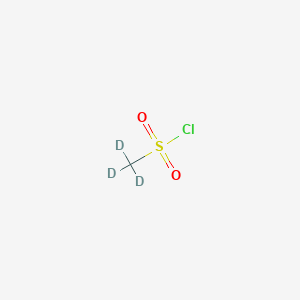
Methanesulfonyl Chloride-d3
Descripción general
Descripción
TD-1211, también conocido como Axelopran, es un antagonista del receptor opioide de acción periférica restringida. Se utiliza principalmente para el tratamiento del estreñimiento inducido por opioides. Este compuesto se une selectivamente a los receptores opioides en el tracto gastrointestinal, aliviando así el estreñimiento sin afectar los efectos analgésicos del sistema nervioso central .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de TD-1211 involucra múltiples pasos, incluida la formación de compuestos intermedios. Uno de los pasos clave implica la reacción de bromuro de ciclohexilmetilo con etanolamina para formar 2-(ciclohexilmetilamino)etanol. Este intermedio se hace reaccionar luego con di-tert-butil dicarbonato para formar éster tert-butílico del ácido carbámico ciclohexilmetil-(2-hidroxietil) .
Métodos de Producción Industrial: La producción industrial de TD-1211 involucra rutas de síntesis optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye el uso de cromatografía líquida de alta resolución (HPLC) para la purificación y espectrometría de masas para la caracterización .
Análisis De Reacciones Químicas
Tipos de Reacciones: TD-1211 experimenta varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir cetonas o ácidos carboxílicos, mientras que las reacciones de reducción pueden producir alcoholes .
Aplicaciones Científicas De Investigación
TD-1211 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto modelo para estudiar las interacciones de los receptores opioides.
Biología: Investigado por sus efectos sobre la motilidad gastrointestinal y la unión al receptor opioide.
Medicina: Utilizado en ensayos clínicos para el tratamiento del estreñimiento inducido por opioides.
Industria: Employed in the development of new opioid receptor antagonists .
Mecanismo De Acción
TD-1211 ejerce sus efectos uniéndose selectivamente a los receptores opioides en el tracto gastrointestinal. Esta unión evita que los opioides interactúen con estos receptores, aliviando así el estreñimiento sin afectar el sistema nervioso central. Los objetivos moleculares incluyen receptores μ y δ recombinantes humanos y receptores κ de cobayo .
Compuestos Similares:
Metilnaltrexona: Otro antagonista del receptor opioide selectivo periférico.
Alvimopan: Selectivo para los receptores μ y utilizado para el íleo posoperatorio.
Naloxegol: Utilizado para el estreñimiento inducido por opioides con un mecanismo de acción similar.
Comparación: TD-1211 es único por su alta afinidad por múltiples receptores opioides (μ, δ y κ) y su acción restringida periférica, lo que minimiza los efectos secundarios del sistema nervioso central. A diferencia de la metilnaltrexona, que requiere dosis subcutáneas, TD-1211 se absorbe por vía oral .
Comparación Con Compuestos Similares
Methylnaltrexone: Another peripherally selective opioid receptor antagonist.
Alvimopan: Selective for μ receptors and used for postoperative ileus.
Naloxegol: Used for opioid-induced constipation with a similar mechanism of action.
Comparison: TD-1211 is unique in its high affinity for multiple opioid receptors (μ, δ, and κ) and its peripherally restricted action, which minimizes central nervous system side effects. Unlike methylnaltrexone, which requires subcutaneous dosing, TD-1211 is orally absorbed .
Propiedades
IUPAC Name |
trideuteriomethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARBMVPHQWIHKH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464280 | |
| Record name | Methane-d3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35668-13-4 | |
| Record name | Methane-d3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35668-13-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described for Methanesulfonyl Chloride-d3?
A1: The paper describes a convenient method for synthesizing this compound using readily available Dimethyl Sulfoxide-d6 as a starting material. This method utilizes both anhydrous and aqueous chlorination steps and achieves a 52% yield of the desired product . Interestingly, the researchers also identified Trichloromethyl methyl sulfide (-d3) as an intermediate in this reaction .
Q2: What spectroscopic data is available for this compound?
A2: While the provided abstract for does not detail the specific spectroscopic data, it indicates that vibrational spectra were studied for both Methanesulfonyl Chloride and its deuterated analogue, this compound . This suggests that information regarding infrared (IR) and Raman spectra, which are commonly used to characterize vibrational modes of molecules, is likely available in the full text of the paper.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



